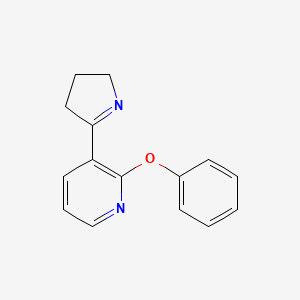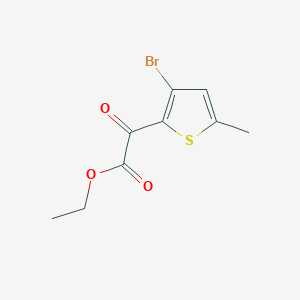
1-Allyl-3-ethyl-1H-imidazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-ethylimidazolium bromide is a type of ionic liquid, which is a salt in the liquid state at room temperature. It has the molecular formula C8H13BrN2 and a molecular weight of 217.11 g/mol . This compound is part of the imidazolium family, known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents .
Preparation Methods
The synthesis of 1-allyl-3-ethylimidazolium bromide typically involves the alkylation of imidazole. One common method is the reaction of 1-ethylimidazole with allyl bromide under controlled conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the product is purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Allyl-3-ethylimidazolium bromide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromide ion is replaced by other nucleophiles like chloride or acetate.
Common reagents and conditions for these reactions include the use of solvents like water, ethanol, or acetonitrile, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Allyl-3-ethylimidazolium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including polymerization and catalysis.
Biology: This compound is explored for its potential in biocatalysis and enzyme stabilization.
Medicine: Research is ongoing into its use as a drug delivery medium and in the formulation of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-allyl-3-ethylimidazolium bromide exerts its effects is largely dependent on its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can influence reaction rates, solubility, and stability of other compounds in the system.
Comparison with Similar Compounds
1-Allyl-3-ethylimidazolium bromide can be compared with other imidazolium-based ionic liquids such as:
- 1-ethyl-3-methylimidazolium bromide
- 1-butyl-3-methylimidazolium bromide
- 1-allyl-3-methylimidazolium bromide
These compounds share similar properties but differ in their alkyl chain lengths and substituents, which can affect their solubility, melting points, and specific applications. The unique combination of the allyl and ethyl groups in 1-allyl-3-ethylimidazolium bromide provides a balance of reactivity and stability, making it particularly useful in certain chemical processes .
Properties
Molecular Formula |
C8H13BrN2 |
|---|---|
Molecular Weight |
217.11 g/mol |
IUPAC Name |
1-ethyl-3-prop-2-enylimidazol-3-ium;bromide |
InChI |
InChI=1S/C8H13N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h3,6-8H,1,4-5H2,2H3;1H/q+1;/p-1 |
InChI Key |
YUAVYTIJEQDWMG-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C=C[N+](=C1)CC=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B11822539.png)
![4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one](/img/structure/B11822545.png)



![6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11822572.png)

![Methyl 7-bromobicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B11822591.png)
![(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822598.png)


![Ethyl 7-bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B11822632.png)

